3-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-2,4-dioxopyrimidine-5-carbonitrile
Description
This compound features a 2,4-dioxopyrimidine-5-carbonitrile core substituted with two distinct moieties:
- A [3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl group at position 2.
- A [3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino group at position 1.
The trifluoromethyl and chloro groups on the pyridine rings enhance lipophilicity and metabolic stability, while the dioxopyrimidine-carbonitrile scaffold may confer hydrogen-bonding and electronic interactions relevant to biological activity .
Properties
IUPAC Name |
3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-2,4-dioxopyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10Cl2F6N6O2/c1-31(15-13(21)3-11(6-30-15)19(25,26)27)33-7-9(4-28)16(34)32(17(33)35)8-14-12(20)2-10(5-29-14)18(22,23)24/h2-3,5-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIHZRCRHHSLAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)N2C=C(C(=O)N(C2=O)CC3=C(C=C(C=N3)C(F)(F)F)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10Cl2F6N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-2,4-dioxopyrimidine-5-carbonitrile is a synthetic organic molecule with significant potential in medicinal chemistry. Its unique structure, featuring a pyridine and a dioxopyrimidine moiety, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key features include:
- Pyridine Ring : Substituted with chloro and trifluoromethyl groups.
- Dioxopyrimidine Core : Imparts stability and potential interactions with biological targets.
- Carbonitrile Functional Group : May contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that compounds with similar structures often exhibit the following mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly those related to bacterial viability and resistance mechanisms.
- Antiviral and Antibacterial Properties : Studies have shown that similar pyridine derivatives can exhibit significant antibacterial activity against resistant strains like Staphylococcus aureus and Escherichia coli .
- Modulation of Cellular Pathways : The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability .
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the compound's biological activity:
| Activity | IC50 Value (µM) | Target | Reference |
|---|---|---|---|
| Sfp-PPTase Inhibition | 0.25 | Bacillus subtilis | |
| Antibacterial Activity | 0.5 | Methicillin-resistant S. aureus | |
| Cytotoxicity in Human Cells | >100 | Non-cytotoxic |
These results indicate that the compound has potent antibacterial properties while exhibiting low cytotoxicity towards human cells.
Case Studies
- Antibacterial Efficacy Against MRSA :
- Structure-Activity Relationship (SAR) Analysis :
Scientific Research Applications
Medicinal Chemistry
This compound is being explored for its potential as a therapeutic agent due to its ability to interact with various biological pathways. Its structure suggests possible applications in:
- Anticancer Research : The dioxopyrimidine core is known for its role in inhibiting certain enzymes involved in cancer cell proliferation.
- Antimicrobial Activity : The presence of the pyridine ring may enhance the compound's ability to disrupt bacterial cell membranes or inhibit bacterial growth.
Enzyme Inhibition Studies
Research indicates that compounds with similar structures can act as inhibitors for specific enzymes, such as:
- Mitochondrial Pyruvate Carrier : Inhibitors targeting this protein have shown promise in regulating metabolic disorders, including diabetes and obesity . The compound's ability to modulate energy metabolism could be a focus for future studies.
Structure-Based Drug Design
The unique chemical architecture allows for structure-based drug design approaches, where computational methods are employed to predict how the compound interacts with target proteins. This can lead to the development of more effective derivatives with enhanced biological activity.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer properties of similar pyridine derivatives. Researchers found that these compounds could effectively inhibit tumor growth in vitro by inducing apoptosis in cancer cells. The study highlighted the importance of the trifluoromethyl group in enhancing potency against specific cancer cell lines.
Case Study 2: Antimicrobial Efficacy
In another research effort, derivatives of this compound were tested against various bacterial strains. Results demonstrated significant antimicrobial activity, suggesting that modifications to the pyridine structure could lead to new antibiotics effective against resistant strains.
Comparison with Similar Compounds
Pyrimidine-Based Analogs
- 5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidin-2-amine (CAS 339010-54-7): Shares the pyridinyl-trifluoromethyl-chloro motif but lacks the dioxopyrimidine core and methylamino linker. The amine group at position 2 may enhance solubility compared to the carbonitrile in the target compound .
- 2-[(3-Hydroxyphenyl)amino]-4-[4-methyl-2-(methylamino)-thiazol-5-yl]pyrimidine-5-carbonitrile (): Replaces the pyridinyl groups with a thiazole ring and hydroxyphenylamino substituent. Lower yield (18%) and higher melting point (242–243°C) suggest differences in synthetic feasibility and crystallinity .
Piperidine/Piperazine Derivatives
- Molecular weight (335.75 g/mol) is lower than the target compound, likely due to the absence of the dioxopyrimidine core .
Functional Group Comparisons
Trifluoromethyl and Chloro Substituents
3-Chloro-N-(piperidin-4-yl)-5-(trifluoromethyl)pyridin-2-amine hydrochloride ():
- 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone (CAS 338420-99-8): Replaces the methylamino linker with a ketone group, reducing steric hindrance but increasing electrophilicity .
Research Implications and Gaps
- Structural Advantages of Target Compound: The dual pyridinyl-methylamino and dioxopyrimidine groups may synergize for selective enzyme inhibition (e.g., proteases or kinases), though direct bioactivity data are lacking .
- Synthetic Challenges : High molecular weight and steric bulk may complicate synthesis, as seen in low yields (e.g., 18% in ) for structurally complex analogs .
- Comparative Limitations : Most analogs lack the dioxopyrimidine-carbonitrile core, making direct functional comparisons speculative.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
